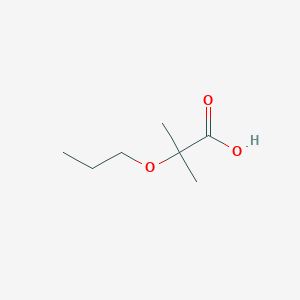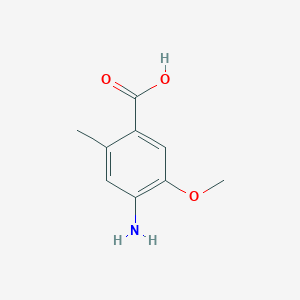![molecular formula C10H11NO3 B13463402 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining a pyridine ring with a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale cyclocondensation reactions and oxidation processes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of cyclopentenopyridine analogues to cyclopenta[b]pyridin-5-one analogues.
Substitution: Potential for nucleophilic substitution reactions due to the presence of the methoxy group.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both reagent and catalyst.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Wirkmechanismus
The mechanism of action of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is not fully elucidated. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the methoxy group and the fused ring system may facilitate binding to specific sites, influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid .
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Uniqueness
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-8-5-3-6-2-4-7(10(12)13)9(6)11-8/h3,5,7H,2,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
LNQCDKZIQLOEBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(CCC2C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
![6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)


![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)

![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)




![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)
